2,4-Dihydroxy-3-methoxybenzaldehyde
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Overview
Description
2,4-Dihydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2,4-Dihydroxy-3-methoxybenzaldehyde, also known as DHMB, is a small organic molecule with anti-fungal and anti-inflammatory activity . The primary targets of DHMB are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .
Mode of Action
DHMB disrupts the cellular antioxidation systems of fungi . This disruption is achieved through the redox-active properties of DHMB, which destabilize cellular redox homeostasis
Biochemical Pathways
The biochemical pathways affected by DHMB are those involved in the antioxidation processes of fungi . By disrupting these pathways, DHMB inhibits fungal growth . The downstream effects of this disruption include the destabilization of cellular redox homeostasis, leading to the inhibition of fungal growth .
Pharmacokinetics
It is known that dhmb has a protective effect on intestinal epithelial cells , suggesting that it may be absorbed in the gastrointestinal tract. The impact of these properties on the bioavailability of DHMB is currently unknown and warrants further investigation.
Result of Action
The molecular and cellular effects of DHMB’s action include the disruption of cellular redox homeostasis and the inhibition of fungal growth . On a cellular level, this results in the destabilization of the antioxidation systems of fungi, leading to their inability to grow and proliferate .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation and methoxylation of benzaldehyde derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the correct substitution pattern on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The compound is usually produced in bulk quantities for use in various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-3-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4-Dihydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: Similar structure but lacks the methoxy group.
3,4-Dihydroxybenzaldehyde: An isomer with hydroxyl groups at different positions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl and a methoxy group but at different positions on the benzene ring.
Uniqueness
2,4-Dihydroxy-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
2,4-Dihydroxy-3-methoxybenzaldehyde (DHMB) is an organic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₈O₄
- Molecular Weight : 168.15 g/mol
- IUPAC Name : this compound
The compound features a benzene ring substituted with two hydroxyl groups and one methoxy group, which contribute to its unique chemical reactivity and biological activity.
Antioxidant Properties
DHMB has shown considerable antioxidant activity. It acts by scavenging free radicals, thereby protecting cells from oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation, a process linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have demonstrated that DHMB possesses antimicrobial properties against a range of pathogens:
- Fungi : DHMB disrupts the cellular antioxidation systems of fungi, inhibiting their growth effectively .
- Bacteria : It has also been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that DHMB can modulate inflammatory pathways. It appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, thus reducing the production of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
The mechanisms through which DHMB exerts its biological effects include:
- Cellular Redox Modulation : By altering redox homeostasis within cells, DHMB can induce apoptosis in cancer cells while protecting normal cells from oxidative damage .
- Inhibition of Enzymatic Activity : DHMB may inhibit enzymes involved in inflammation and microbial metabolism, further contributing to its therapeutic potential .
Case Studies and Research Findings
-
Antioxidant Efficacy Study :
- A study evaluated the antioxidant capacity of DHMB using DPPH and ABTS assays. Results showed a significant reduction in free radical levels when treated with varying concentrations of DHMB, indicating its strong antioxidant potential.
-
Antimicrobial Activity Assessment :
- In vitro tests against Candida albicans and Escherichia coli revealed that DHMB exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal and antibacterial drugs. This positions DHMB as a promising candidate for further development in antimicrobial therapies.
- Anti-inflammatory Mechanism Exploration :
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,4-Dihydroxybenzaldehyde | Lacks methoxy group | Moderate antioxidant activity |
3,4-Dihydroxybenzaldehyde | Hydroxyl groups at different positions | Antimicrobial but less effective than DHMB |
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Similar methoxy group but different positioning | Strong flavoring agent; limited biological activity |
Properties
IUPAC Name |
2,4-dihydroxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFPWODHZJNTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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